molecular formula C8H12N2O3 B1592331 tert-Butyl isoxazol-3-ylcarbamate CAS No. 264600-97-7

tert-Butyl isoxazol-3-ylcarbamate

Cat. No.: B1592331
CAS No.: 264600-97-7
M. Wt: 184.19 g/mol
InChI Key: IBHBABFDCMKSOA-UHFFFAOYSA-N
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Description

tert-Butyl isoxazol-3-ylcarbamate: is a chemical compound with the molecular formula C8H12N2O3 . It is a member of the isoxazole family, which is known for its diverse biological activities and therapeutic potential. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Scientific Research Applications

tert-Butyl isoxazol-3-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of new drugs, especially those targeting specific enzymes or receptors.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl isoxazol-3-ylcarbamate typically involves the reaction of isoxazole derivatives with tert-butyl chloroformate. One common method includes the use of anhydrous tetrahydrofuran as a solvent and lithium bis(trimethylsilyl)amide as a base at low temperatures (around -78°C) to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities while maintaining product purity and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl isoxazol-3-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the isoxazole ring is substituted with different nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoxazole derivatives, while substitution reactions can produce various substituted isoxazole compounds .

Mechanism of Action

The mechanism of action of tert-Butyl isoxazol-3-ylcarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

  • tert-Butyl 3-isoxazolylcarbamate
  • tert-Butyl N-(1,2-oxazol-3-yl)carbamate
  • tert-Butyl 1,2-oxazol-3-ylcarbamate

Comparison: tert-Butyl isoxazol-3-ylcarbamate is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to other similar compounds. Its tert-butyl group provides steric hindrance, influencing its chemical behavior and interactions with biological targets .

Properties

IUPAC Name

tert-butyl N-(1,2-oxazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-8(2,3)13-7(11)9-6-4-5-12-10-6/h4-5H,1-3H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHBABFDCMKSOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NOC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621305
Record name tert-Butyl 1,2-oxazol-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264600-97-7
Record name tert-Butyl 1,2-oxazol-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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